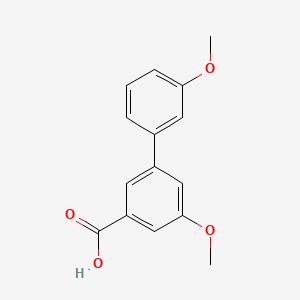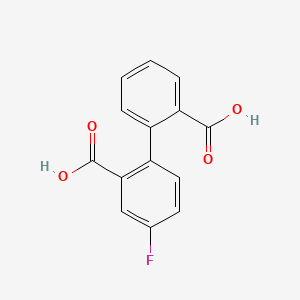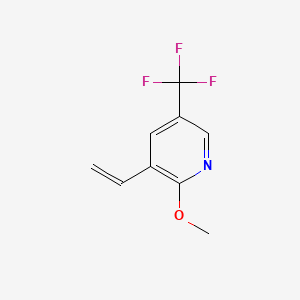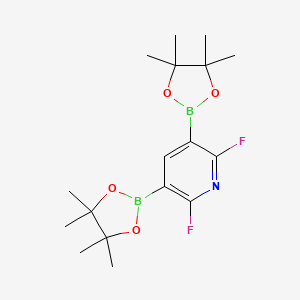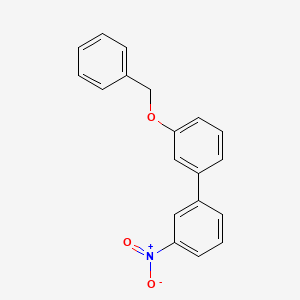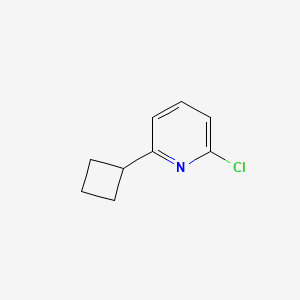
2-Chloro-6-cyclobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyclobutylpyridine is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyclobutylpyridine can be analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Physical And Chemical Properties Analysis
2-Chloro-6-cyclobutylpyridine is a colorless or white, crystalline solid with a mild, sweet odor . Its boiling point is between 277 to 280°F at 11 mmHg, and its molecular weight is 230.9 . The freezing point/melting point is 145°F .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of complexes derived from 2-Chloro-6-cyclobutylpyridine and similar compounds are foundational in understanding their chemical behavior and potential applications. For example, the synthesis and study of cyclometalated complexes of Iridium(III) using functionalized polypyridine ligands, including derivatives of bipyridines, provide insights into their photophysical properties and redox behavior (Neve et al., 1999). This research is crucial for the development of luminescent materials and catalytic agents.
Catalytic Applications
The catalytic applications of compounds related to 2-Chloro-6-cyclobutylpyridine, particularly those involving terpyridines and their transition metal complexes, are diverse. They range from materials science, such as photovoltaics, to organic transformations and polymerization reactions (Winter et al., 2011). The versatility of these compounds in catalysis underscores their importance in industrial chemistry and the development of new synthetic methodologies.
Photophysical and Electrochemical Studies
The investigation of photophysical and electrochemical properties of complexes formed from 2-Chloro-6-cyclobutylpyridine analogs is essential for their application in light-emitting devices and sensors. Studies on palladium(II) complexes of phenyl-bipyridines reveal significant insights into their luminescence and structural characteristics, informing the design of new materials for optical applications (Lai et al., 2000).
Anticancer Research
The exploration of metal complexes, including those structurally related to 2-Chloro-6-cyclobutylpyridine, in anticancer research highlights the potential of these compounds in medicinal chemistry. The study of ruthenium complexes' cytotoxicity against tumor cell lines provides valuable data for developing new chemotherapy agents (Novakova et al., 1995).
Material Science and Sensing Applications
The use of 2-Chloro-6-cyclobutylpyridine derivatives in material science, especially in creating luminescent compounds for biological sensing and thermal or photochemical applications, is an area of significant interest. The development of lanthanide compounds with unique luminescent properties for biological sensing applications illustrates the broad utility of these compounds in advanced materials (Halcrow, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-cyclobutylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYUHACPZDYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclobutylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

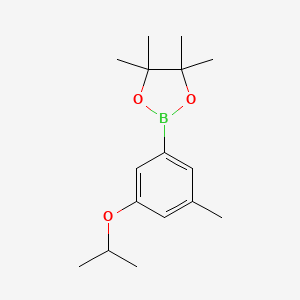
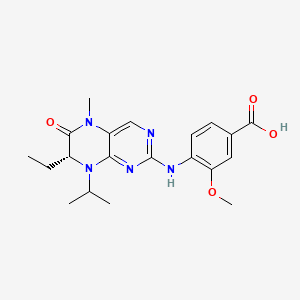
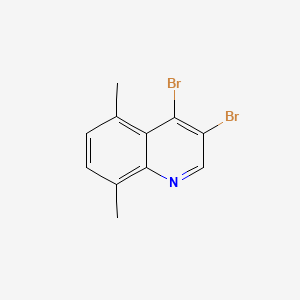
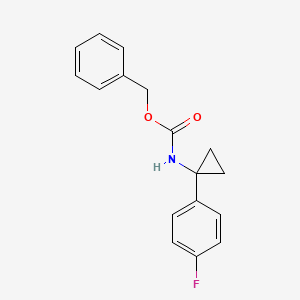
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
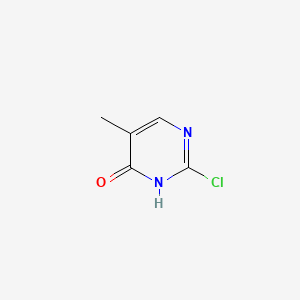
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
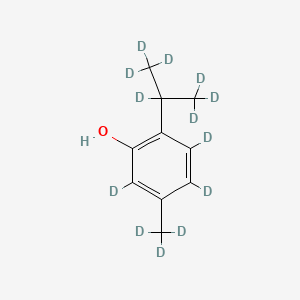
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
